2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one

Description

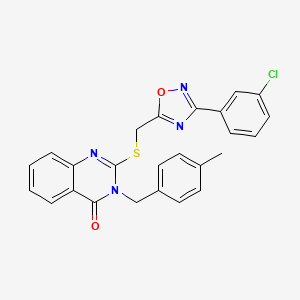

This compound is a hybrid heterocyclic molecule combining a quinazolinone core with a 1,2,4-oxadiazole moiety. The quinazolinone scaffold is substituted at the 3-position with a 4-methylbenzyl group, while the oxadiazole ring is functionalized with a 3-chlorophenyl group and linked via a methylthio bridge.

Properties

IUPAC Name |

2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-methylphenyl)methyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19ClN4O2S/c1-16-9-11-17(12-10-16)14-30-24(31)20-7-2-3-8-21(20)27-25(30)33-15-22-28-23(29-32-22)18-5-4-6-19(26)13-18/h2-13H,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKKVMAMKWKRMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC(=CC=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one is a novel derivative that combines the quinazolinone scaffold with oxadiazole and thioether functionalities. This combination is hypothesized to enhance its biological activity, particularly in the realms of anticancer and antimicrobial effects.

Chemical Structure and Synthesis

The synthesis of this compound involves a multi-step process, typically starting from commercially available precursors. The key steps include the formation of the quinazolinone core followed by the introduction of the oxadiazole and thioether groups. The structural elucidation is usually confirmed through techniques such as NMR and mass spectrometry.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with quinazolinone derivatives, including:

- Anticancer Activity : Quinazolinones have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, derivatives have shown activity against non-small cell lung cancer (NSCLC) cells and other tumor types such as breast and colorectal cancers . The mechanism often involves inhibition of key signaling pathways like EGFR and histone deacetylases.

- Antimicrobial Properties : Compounds with quinazolinone structures have been reported to exhibit antibacterial effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria . The incorporation of oxadiazole moieties may enhance these properties due to their known bioactivity.

Case Studies and Research Findings

- Antiproliferative Activity : A study focusing on quinazolinone derivatives indicated that certain compounds effectively inhibited the growth of both sensitive and resistant NSCLC cell lines. The IC50 values ranged from 10 μM to 20 μM, showcasing promising potential for further development as anticancer agents .

- Antituberculosis Activity : Quinazoline derivatives have also been screened for their activity against Mycobacterium tuberculosis. Some compounds exhibited MIC values below 10 μM, suggesting potential as anti-TB agents .

- Structure–Activity Relationship (SAR) : Research has explored the SAR of quinazolinone derivatives, identifying key structural features that enhance antibacterial activity. Modifications at specific positions on the quinazolinone ring significantly influenced their efficacy against bacterial strains .

Data Table: Biological Activities of Related Quinazolinone Derivatives

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

To contextualize this compound, comparisons are drawn to structurally related heterocycles, focusing on substituent effects, synthetic pathways, and bioactivity.

Table 1: Key Structural and Functional Comparisons

Key Findings :

Bioactivity Potential: The target compound’s quinazolinone core is associated with kinase inhibition (e.g., EGFR inhibitors), while its oxadiazole moiety may improve metabolic stability compared to triazole-based analogues . However, triazole derivatives (e.g., compounds 10a-l) exhibit broader antiviral and anticancer activities due to their ability to disrupt nucleic acid synthesis . The 3-chlorophenyl group in the target compound may enhance hydrophobic interactions in target binding, similar to chlorinated aryl groups in antifungal triazoles .

Synthetic Complexity: The target compound’s synthesis likely involves coupling pre-formed oxadiazole and quinazolinone intermediates, a methodologically demanding process. In contrast, triazole derivatives (e.g., 10a-l) are synthesized via oxidative cyclization of thiosemicarbazides, which is more straightforward but prone to byproducts . The unexpected formation of 4-amino-triazolones () highlights challenges in controlling reaction pathways for nitrogen-rich heterocycles, a consideration relevant to the target compound’s synthesis .

However, this flexibility may also reduce selectivity compared to constrained triazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.